

Application Notes and Protocols for TBCA

Protein Expression and Purification

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Compound of Interest

Compound Name: TBCA

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the expression and purification of Tubulin Folding Cofactor A (**TBCA**), a key protein in the tubulin folding pathway. The protocols outlined below are designed to guide researchers in obtaining high-purity, active **TBCA** for downstream applications in research and drug development.

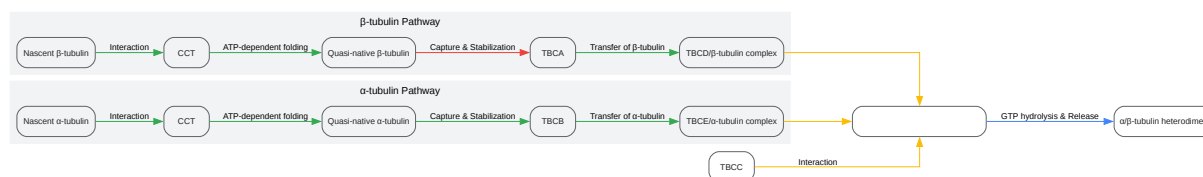
Introduction to TBCA

Tubulin Folding Cofactor A (**TBCA**) is a crucial component of the molecular machinery responsible for the proper folding of β -tubulin.^{[1][2]} As one of the five tubulin-specific chaperones (**TBCA-TBCE**), it plays an early role in capturing and stabilizing quasi-native β -tubulin intermediates following their interaction with the cytosolic chaperonin CCT.^[1] The concerted action of these cofactors is essential for the formation of the α/β -tubulin heterodimer, the fundamental building block of microtubules.^{[1][2]} Given the critical role of microtubules in cellular processes, understanding the function of **TBCA** and having access to purified protein is vital for studies in cell biology, oncology, and neurobiology.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tubulin folding pathway involving **TBCA** and a general workflow for the expression and purification of recombinant **TBCA**.

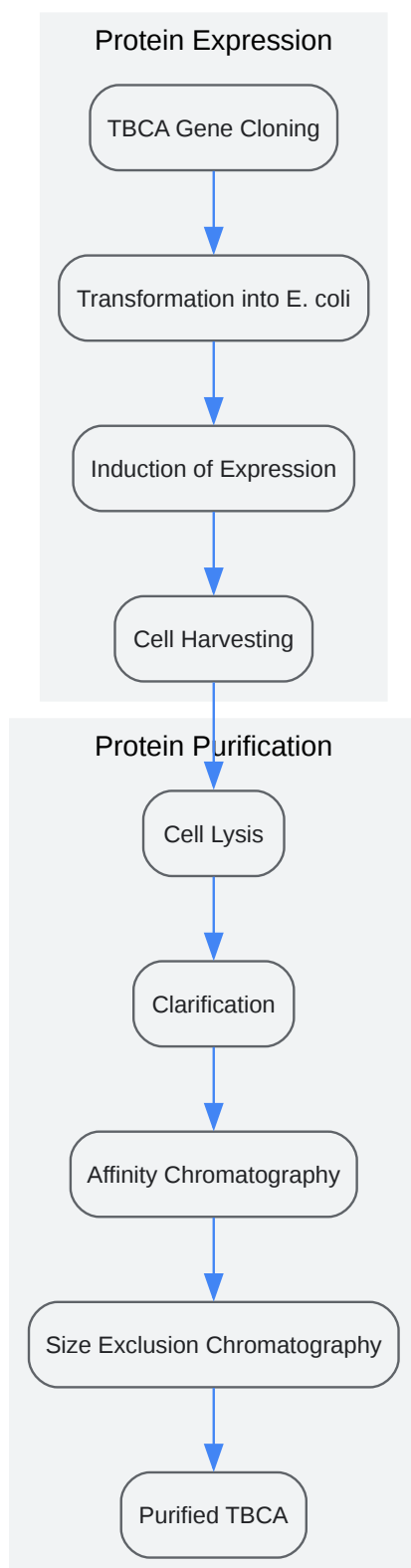
Tubulin Folding Pathway Involving **TBCA**



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Caption: Diagram of the chaperone-mediated tubulin folding pathway highlighting the role of **TBCA**.

TBCA Expression and Purification Workflow



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Caption: General experimental workflow for recombinant **TBCA** expression and purification.

Quantitative Data Summary

The following table summarizes typical quantitative data for the expression and purification of recombinant human **TBCA** from *E. coli*.

Parameter	Value	Method of Determination	Reference
Expression System	Escherichia coli (BL21(DE3) strain)	N/A	[3] , [4]
Vector	pET expression vector (e.g., pET-28a) with N-terminal His-tag	N/A	General Practice
Typical Yield	5-15 mg/L of culture (estimated)	SDS-PAGE and Bradford Assay	General estimate for small soluble proteins
Purity	>95%	SDS-PAGE	[3] , [4]
Molecular Weight	~12.8 kDa (human)	SDS-PAGE / Mass Spectrometry	[3] , [4]

Experimental Protocols

Expression of His-tagged Human TBCA in *E. coli*

This protocol describes the expression of N-terminally His-tagged human **TBCA** in an *E. coli* expression system.

Materials:

- pET-28a vector containing the human **TBCA** gene
- *E. coli* BL21(DE3) competent cells
- Luria-Bertani (LB) medium
- Kanamycin (50 µg/mL)

- Isopropyl β -D-1-thiogalactopyranoside (IPTG)

Procedure:

- Transformation: Transform the pET-28a-**TBCA** plasmid into chemically competent *E. coli* BL21(DE3) cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking (220 rpm).
- Large-Scale Culture: Inoculate 1 L of LB medium with kanamycin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Expression: Reduce the temperature to 18°C and continue to shake for 16-20 hours.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Human TBCA

This protocol outlines a two-step purification process for His-tagged **TBCA** using affinity and size-exclusion chromatography.

Materials:

- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
- Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
- Size Exclusion Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
- Ni-NTA Agarose Resin

- Size-Exclusion Chromatography Column (e.g., Superdex 75)

Procedure:

A. Cell Lysis and Clarification

- Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Collect the supernatant containing the soluble His-tagged **TBCA**.

B. Affinity Chromatography

- Equilibrate the Ni-NTA agarose resin with 5 column volumes (CV) of Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged **TBCA** with 5 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

C. Size-Exclusion Chromatography

- Pool the fractions containing **TBCA** from the affinity chromatography step.
- Concentrate the pooled fractions to a suitable volume (e.g., 1-2 mL).
- Equilibrate the size-exclusion chromatography column with Size Exclusion Buffer.
- Load the concentrated protein onto the column and run the chromatography.
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the pure fractions, determine the protein concentration, and store at -80°C. For long-term storage, it is recommended to add a carrier protein (0.1% HSA or BSA).^[3]

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